molecular formula C16H22N2O B247778 1-Benzoyl-4-cyclopentylpiperazine

1-Benzoyl-4-cyclopentylpiperazine

Cat. No.: B247778
M. Wt: 258.36 g/mol
InChI Key: ZUTIVWLQMLIACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-cyclopentylpiperazine is a piperazine derivative characterized by a benzoyl group (aromatic carbonyl) at the 1-position and a cyclopentyl substituent at the 4-position of the piperazine ring. This compound is of interest in medicinal chemistry for its structural versatility, which may modulate receptor binding or pharmacokinetic profiles.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C16H22N2O/c19-16(14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2

InChI Key

ZUTIVWLQMLIACJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a comparative analysis of 1-Benzoyl-4-cyclopentylpiperazine with key analogs:

Structural Analogues and Substituent Effects

Compound Name 1-Position Substituent 4-Position Substituent Key Features
This compound Benzoyl (C₆H₅CO-) Cyclopentyl (C₅H₉) High lipophilicity (cyclopentyl), electron-withdrawing benzoyl group.
1-Benzhydrylpiperazine derivatives Benzhydryl (C₆H₅)₂CH- Arylsulfonyl (e.g., NO₂C₆H₄SO₂-) Bulky benzhydryl group; sulfonyl groups enhance polarity and hydrogen bonding.
Cyclizine (1-Benzhydryl-4-methylpiperazine) Benzhydryl Methyl (CH₃) Antihistaminic activity; methyl group reduces steric hindrance.
1-Benzylpiperazine (BZP) Benzyl (C₆H₅CH₂-) H Psychoactive effects; minimal steric bulk.
1-(4-Chlorophenyl)piperazine (4-CPP) 4-Chlorophenyl H Serotonergic activity; halogen enhances metabolic stability.

Physicochemical Properties

  • Melting Points :
    • Benzhydryl-sulfonylpiperazine analogs (e.g., 7o, 7q) exhibit high melting points (182–220°C) due to polar sulfonyl groups .
    • This compound: Expected lower melting range (estimated 100–150°C) due to reduced polarity from the cyclopentyl group.
  • Lipophilicity :
    • The cyclopentyl group in the target compound likely increases logP compared to methyl (Cyclizine) or sulfonyl derivatives, enhancing membrane permeability .

Key Research Findings and Data

Table 1: Comparative Data for Select Piperazine Derivatives

Compound Yield (%) Melting Point (°C) Notable Activity Reference
7q (Benzhydryl-sulfonyl) 59 182–186 Antimycobacterial
Cyclizine N/A N/A Antihistaminic
4-CPP N/A N/A Serotonergic agonist
This compound* N/A Estimated 100–150 Hypothesized CNS activity

Note: Data for this compound inferred from structural analogs due to absence of direct evidence.

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